![molecular formula C18H14ClN3OS B2882891 6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 442532-02-7](/img/no-structure.png)

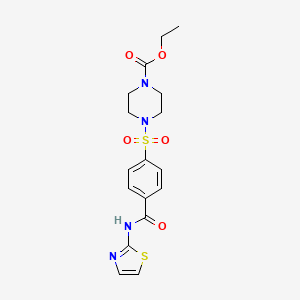

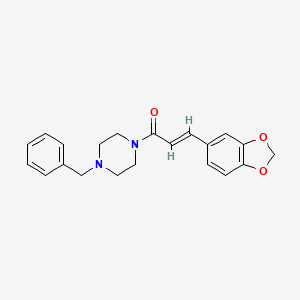

6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound that has been of significant interest to the scientific community due to its potential applications in the field of drug development. This compound belongs to the class of quinazoline derivatives and has been found to exhibit various biological activities, including antitumor, antiviral, and antibacterial properties.

科学的研究の応用

Enzymatic Activity Enhancement

A study highlighted the synthesis of angular tetracyclic thieno and thiopyrano[3,2-c]benzo[h]quinolinones, demonstrating novel enzymatic enhancers' potential. The compounds synthesized, including derivatives of 6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one, showed significant enhancement in α-amylase activity, suggesting their utility in biotechnological applications where enzyme activity modulation is required (Abass, 2007).

Antimicrobial and Antitumor Activities

Another research avenue involves the synthesis of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, derived from similar core structures. These compounds have shown promising anti-monoamine oxidase and antitumor activities, indicating their potential in developing new therapeutic agents for treating diseases associated with monoamine oxidase or for cancer therapy (Markosyan et al., 2015).

Antiviral and Diuretic Potential

Further studies include the synthesis of novel 3-sulphonamido-quinazolin-4(3H)-one derivatives using microwave-assisted techniques. These compounds were evaluated for their antiviral activities against a range of respiratory and biodefense viruses. Among them, certain derivatives exhibited significant inhibitory effects against avian influenza (H5N1) virus, providing a basis for future antiviral drug development (Selvam et al., 2007).

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This broad-spectrum binding capability makes indole derivatives valuable in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to induce a range of biological changes.

Biochemical Pathways

Indole derivatives are known to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of indole derivatives are generally influenced by their chemical structure, which can impact their bioavailability .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it is likely that the compound induces a variety of molecular and cellular changes .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 2-aminobenzonitrile with 3-indoleacetaldehyde to form 6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-aminobenzonitrile, which is then reacted with sulfur and sodium hydroxide to form the desired compound.", "Starting Materials": [ "2-aminobenzonitrile", "3-indoleacetaldehyde", "sulfur", "sodium hydroxide" ], "Reaction": [ "Step 1: React 2-aminobenzonitrile with 3-indoleacetaldehyde in the presence of a suitable solvent and a catalyst to form 6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-aminobenzonitrile.", "Step 2: React 6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-aminobenzonitrile with sulfur and sodium hydroxide in the presence of a suitable solvent to form the desired compound '6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one'." ] } | |

CAS番号 |

442532-02-7 |

分子式 |

C18H14ClN3OS |

分子量 |

355.84 |

IUPAC名 |

6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C18H14ClN3OS/c19-12-5-6-16-14(9-12)17(23)22(18(24)21-16)8-7-11-10-20-15-4-2-1-3-13(11)15/h1-6,9-10,20H,7-8H2,(H,21,24) |

InChIキー |

GOPMUSWHIVWLTR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(C=CC(=C4)Cl)NC3=S |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2882813.png)

![2-{[(Oxolan-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B2882816.png)

![2-(4-chlorophenoxy)-N-[[4-(4-nitrophenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2882821.png)

![2-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2882822.png)

![N-(2,4-dimethylphenyl)-2-[3'-(4-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide](/img/structure/B2882826.png)

![4-Ethyl-3-(2-{pyrazolo[1,5-a]pyrimidin-6-yl}ethynyl)benzoic acid](/img/structure/B2882828.png)

![2-Chloro-5-(9-methylpurin-6-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2882829.png)

![5-(4-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2882830.png)